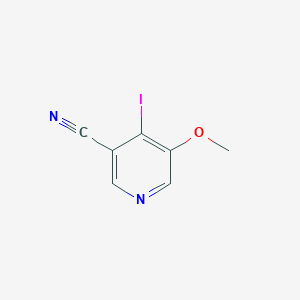

4-Iodo-5-methoxynicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c1-11-6-4-10-3-5(2-9)7(6)8/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQINMVXYGGFTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673860 | |

| Record name | 4-Iodo-5-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-07-1 | |

| Record name | 4-Iodo-5-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Nicotinonitrile Scaffold: a Cornerstone in Heterocyclic Chemistry

The nicotinonitrile, or 3-cyanopyridine, framework is a fundamental scaffold in the realm of heterocyclic chemistry and has garnered considerable attention in medicinal chemistry. ekb.egekb.egresearchgate.net Nitrogen-containing heterocyclic compounds are core structural units in a vast array of natural products and synthetic drugs, exhibiting a wide range of applications. ekb.eg The pyridine (B92270) ring system, in particular, is one of the most prevalent N-heteroaromatics found in numerous physiologically active molecules. ekb.eg

The presence of the cyano group at the 3-position of the pyridine ring endows nicotinonitrile derivatives with unique electronic properties and versatile reactivity. This scaffold is a key component in several marketed drugs, including bosutinib, milrinone, and neratinib, highlighting its therapeutic relevance. ekb.egekb.egresearchgate.net The development of synthetic pathways to variously substituted nicotinonitriles is an active area of research, as these compounds serve as precursors for a diverse range of pharmaceuticals with activities such as anticancer, anti-inflammatory, and antioxidant properties. ekb.egnih.gov The ability of the cyano group to undergo a variety of chemical transformations further enhances the synthetic utility of the nicotinonitrile scaffold.

Strategic Significance of Halogenated and Methoxylated Pyridine Derivatives

The introduction of halogen and methoxy (B1213986) substituents onto a pyridine (B92270) ring significantly influences its chemical reactivity and biological properties, making such derivatives highly valuable in organic synthesis and drug discovery.

Halogenated Pyridines are crucial building blocks, primarily because the carbon-halogen bond serves as a versatile handle for a multitude of chemical transformations. The iodine atom, in particular, is an excellent leaving group, making iodo-pyridines highly reactive in cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the assembly of complex molecular frameworks. The position of the halogen on the pyridine ring is critical; for instance, a para-substituted iodine (at the 4-position) facilitates direct coupling reactions. The electron-deficient nature of the pyridine ring enhances the leaving group ability of the iodine atom in such reactions.

Methoxylated Pyridines also play a significant role in modifying the properties of a molecule. The methoxy group is an important substituent in drug design, capable of influencing a molecule's interaction with biological targets and its pharmacokinetic properties. It can modulate the electron density of the aromatic ring and provide steric influence. The placement of the methoxy group is crucial; for example, a methoxy group at the C5 position of a nicotinonitrile, as in 4-Iodo-5-methoxynicotinonitrile, can reduce the accessibility for nucleophilic attack compared to a methoxy group at the C2 position.

Research Landscape and Specific Focus on 4 Iodo 5 Methoxynicotinonitrile

Established Synthetic Routes to this compound

The traditional synthesis of this compound can be conceptualized through a series of fundamental organic reactions. These routes typically involve the sequential functionalization of a pre-existing nicotinonitrile or pyridine core.

Halogenation Strategies for Nicotinonitrile Precursors

The introduction of an iodine atom at the C-4 position of the pyridine ring is a key step in the synthesis of the target molecule. This is typically achieved through electrophilic halogenation. The reactivity of the pyridine ring to electrophilic substitution is lower than that of benzene, and the position of substitution is directed by the existing substituents. For a precursor such as 5-methoxynicotinonitrile (B1371411), the methoxy group (-OCH₃) is an activating, ortho-para directing group, while the cyano group (-CN) is a deactivating, meta-directing group. Their combined influence directs the incoming electrophile.

Halogenation reactions involve the replacement of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine). mt.comkhanacademy.org The process for iodination often requires an iodine source and an oxidizing agent to generate a more potent electrophilic iodine species. A common laboratory method for the iodination of activated aromatic rings involves using N-iodosuccinimide (NIS) in the presence of an acid, such as trifluoroacetic acid (TFA). While a specific documented procedure for 5-methoxynicotinonitrile is not detailed, the general principle would involve the reaction of the precursor with an electrophilic iodine source to yield this compound.

Plausible Reagents for Iodination:

Iodine (I₂) with an oxidizing agent: (e.g., nitric acid, hydrogen peroxide) to generate the iodonium (B1229267) ion (I⁺).

N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine, often used for iodinating sensitive substrates.

Iodine Monochloride (ICl): A polarized interhalogen compound that can serve as a source of I⁺.

Methoxylation Reactions on Halogenated Nicotinonitrile Intermediates

An alternative pathway involves the introduction of the methoxy group onto a pre-halogenated nicotinonitrile intermediate, such as 4,5-dihalonicotinonitrile or 4-iodo-5-halonicotinonitrile. This transformation is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

In this scenario, a halogen at the C-5 position (e.g., chlorine or fluorine) would serve as a leaving group, being displaced by a methoxide (B1231860) nucleophile (e.g., from sodium methoxide). The presence of the electron-withdrawing cyano group on the pyridine ring facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex), making the ring more susceptible to nucleophilic attack. The reaction is typically carried out by heating the halogenated nicotinonitrile with sodium methoxide in a suitable solvent like methanol (B129727) or dimethylformamide (DMF).

Multistep Convergent Syntheses of the Substituted Pyridine Ring

Instead of modifying a pre-formed ring, the this compound scaffold can be constructed using methods that build the pyridine ring from acyclic precursors. These de novo syntheses offer high flexibility in introducing various substituents. nih.govnih.gov

Several classical and modern methods exist for pyridine synthesis, which could be adapted:

Hantzsch Pyridine Synthesis: While traditionally used for dihydropyridines, this method involves the condensation of an aldehyde, a β-ketoester, and ammonia, followed by oxidation to form the pyridine ring.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated ketone to form a dihydropyridine (B1217469) intermediate, which then aromatizes. Its scope can be limited by the need for specific electron-withdrawing groups. nih.gov

[4+2] Cycloaddition Reactions: The pyridine ring can be formed through Diels-Alder type reactions where the nitrogen atom is part of either the diene or the dienophile. nih.gov

Metal-Catalyzed [2+2+2] Cycloaddition: A powerful and efficient method for constructing substituted pyridines involves the cobalt-catalyzed cycloaddition of two alkyne molecules with a nitrile. rsc.org This approach allows for the assembly of highly substituted rings in a single step.

Cascade Reactions: Modern synthetic methods employ cascade reactions, such as a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and oxidation to form the pyridine product. nih.govorganic-chemistry.org This offers a modular approach with good functional group tolerance. nih.govorganic-chemistry.org

Advanced Synthetic Approaches to Nicotinonitrile Derivatives

Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for synthesizing nicotinonitrile and related pyridine structures. These approaches often utilize advanced catalysis and green chemistry principles.

Catalyst-Mediated Syntheses (e.g., Nanomagnetic Metal-Organic Frameworks, H-bond catalysts)

Advanced catalytic systems have been developed to improve the synthesis of nicotinonitrile derivatives, offering high yields, mild reaction conditions, and easy catalyst recovery.

Nanomagnetic Metal-Organic Frameworks (NMMOFs): These materials combine the high surface area and porous nature of MOFs with the magnetic properties of iron oxide nanoparticles. researchgate.netnih.govacs.org This combination creates highly effective heterogeneous catalysts that can be easily separated from the reaction mixture using an external magnet, facilitating reuse. acs.org For instance, a Fe₃O₄@Co(BDC)-NH₂ NMMOF has been used for the synthesis of novel pyridines under ultrasonic irradiation, demonstrating high yields, short reaction times, and excellent reusability. researchgate.netnih.gov Another study employed a Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ catalyst for the four-component synthesis of a range of nicotinonitrile derivatives under solvent-free conditions, achieving excellent yields (68–90%) in short reaction times (40–60 min). acs.orgresearchgate.net

H-bond Catalysts: Catalysts that operate through hydrogen bonding have emerged as a powerful tool in organic synthesis. A novel magnetic H-bond catalyst, Fe₃O₄@SiO₂@tosyl-carboxamide, was designed to prepare new nicotinonitrile compounds through a multicomponent reaction. rsc.orgnih.gov The urea-like moiety on the catalyst's surface provides hydrogen bond donor/acceptor sites that activate the substrates. nih.govresearchgate.net This magnetic catalyst is easily recyclable and promotes the reaction under green, solvent-free conditions, affording high yields. rsc.org

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Nanomagnetic Metal-Organic Framework (NMMOF) | Fe₃O₄@Co(BDC)-NH₂ | Synthesis of fused pyridines | High yields, short reaction times, reusability, ultrasonic irradiation | researchgate.net, nih.gov |

| Nanomagnetic Metal-Organic Framework (NMMOF) | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Four-component synthesis of nicotinonitriles | Excellent yields (68-90%), solvent-free, short reaction times (40-60 min) | acs.org, researchgate.net |

| Magnetic H-bond Catalyst | Fe₃O₄@SiO₂@tosyl-carboxamide | Multicomponent synthesis of nicotinonitriles | High yields (50-73%), solvent-free, recyclable magnetic catalyst | rsc.org, nih.gov |

Green Chemistry Approaches in Nicotinonitrile Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like nicotinonitriles.

Key green chemistry strategies include:

Multicomponent Reactions (MCRs): As demonstrated with NMMOF and H-bond catalysts, MCRs are highly efficient. acs.orgrsc.org They involve combining three or more reactants in a single pot to form the final product, which increases atom economy, reduces waste, and simplifies procedures. rasayanjournal.co.in

Solvent-Free Conditions: Performing reactions without a solvent (or using green solvents like water or ethanol) significantly reduces the environmental impact, as organic solvents are often volatile, toxic, and difficult to dispose of. rsc.orgrasayanjournal.co.in The syntheses using NMMOFs and magnetic H-bond catalysts are notable for being conducted under solvent-free conditions. acs.orgrsc.org

Catalyst Reusability: The use of heterogeneous catalysts, particularly those on magnetic supports, is a cornerstone of green synthesis. acs.org Their easy separation and ability to be reused for multiple reaction cycles lower costs and reduce chemical waste. researchgate.netnih.gov

Energy Efficiency: The use of methods like ultrasonic irradiation can enhance reaction rates at lower temperatures, reducing energy consumption compared to conventional heating. researchgate.net

These advanced and green approaches represent the forefront of synthetic chemistry, offering pathways to nicotinonitrile derivatives that are not only efficient but also environmentally responsible. rsc.org

Functionalization and Derivatization from Simpler Nicotinonitrile Units

The synthesis of this compound (C₇H₅IN₂O) can be envisioned through a multi-step process starting from simpler, more readily available nicotinonitrile precursors. A plausible synthetic route involves the introduction of the methoxy and iodo substituents onto the pyridine ring. One potential pathway could begin with a suitably substituted aminonicotinonitrile. For instance, a precursor such as 4-amino-5-methoxynicotinonitrile (B581309) could undergo a Sandmeyer-type reaction to introduce the iodine atom at the 4-position. The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate, often utilizing copper(I) halides as catalysts.

While a specific, detailed synthesis for this compound from a simpler nicotinonitrile is not extensively documented in publicly available literature, the principles of aromatic substitution reactions on the pyridine ring form the basis for its potential synthesis. The key steps would likely involve:

Methoxylation: Introduction of a methoxy group at the 5-position of a nicotinonitrile derivative.

Introduction of a leaving group: Installation of a functional group at the 4-position that can be converted to an iodo group, such as an amino group for a subsequent Sandmeyer reaction.

Iodination: Conversion of the functional group at the 4-position to an iodo group. A Chinese patent suggests the use of N-iodosuccinimide in acetonitrile (B52724) for the iodination of a methylisoxazole derivative, which could be a potential method for this step. google.com

Synthesis of Related Iodo- and Methoxy-Nicotinonitrile Analogues for Comparative Studies

To understand the structure-activity relationships and the influence of substituent positioning, the synthesis of various analogues is crucial. This section explores the preparation of related iodo- and methoxy-nicotinonitrile derivatives.

Preparation of 4-Iodo-6-methylnicotinonitrile (B597016) Analogues

Synthesis of 2-Methoxy-Nicotinonitrile Derivatives (e.g., 2-methoxy-4,6-dimethyl-nicotinonitrile)

The synthesis of 2-methoxy-nicotinonitrile derivatives often proceeds via nucleophilic substitution of a 2-chloro-nicotinonitrile precursor. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack. The reaction with sodium methoxide in a suitable solvent, such as methanol or 1,4-dioxane, effectively displaces the chloride to yield the desired 2-methoxy product. worldnewsnaturalsciences.com

A general procedure for the synthesis of 2-methoxy-4,6-disubstituted-nicotinonitriles is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Synthesis of Chalcone | Substituted acetophenone, substituted aldehyde, ethanolic NaOH | 1,3-diaryl-prop-2-en-1-one |

| 2 | Cyclization | Chalcone, malononitrile, ammonium (B1175870) acetate, ethanol, reflux | 2-Amino-4,6-diaryl-nicotinonitrile |

| 3 | Chlorination | 2-Amino-4,6-diaryl-nicotinonitrile, phosphorous oxychloride, N,N-dimethylaniline, reflux | 2-Chloro-4,6-diaryl-nicotinonitrile nih.gov |

| 4 | Methoxylation | 2-Chloro-4,6-diaryl-nicotinonitrile, sodium methoxide, 1,4-dioxane, reflux | 2-Methoxy-4,6-diaryl-nicotinonitrile worldnewsnaturalsciences.com |

This multi-step synthesis provides a versatile route to a variety of 2-methoxy-nicotinonitrile derivatives by varying the starting acetophenones and aldehydes.

Formation of Other Iodo-Methoxy-Nicotinonitriles (e.g., 5-Iodo-6-methoxy-2-(methylthio)nicotinonitrile)

The synthesis of nicotinonitriles bearing iodo, methoxy, and methylthio groups presents a greater synthetic challenge due to the need for regioselective introduction of multiple functional groups. While a direct synthesis for 5-iodo-6-methoxy-2-(methylthio)nicotinonitrile (B8491568) is not described in the available literature, related structures provide insight into potential synthetic strategies.

For example, the synthesis of 2-(methylthio)nicotinonitrile (B1597236) derivatives has been reported. One study describes the synthesis of 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile. scirp.org This compound could potentially serve as a scaffold for further functionalization, such as iodination and methoxylation, although the regioselectivity of these reactions would need to be carefully controlled.

A patent for the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine outlines a four-step process involving nitration, cyclization with thiourea, methylation with dimethyl sulfate, and chlorination with phosphorus oxychloride. google.com Although this pertains to a pyrimidine (B1678525) core, the methylation step to introduce the methylthio group is of relevance.

The synthesis of these complex, multi-substituted nicotinonitriles remains an area for further research and development, with the potential to unlock new chemical space for various applications.

Intrinsic Reactivity of the 4-Iodo and 5-Methoxy Substituents

The reactivity of the pyridine core in this compound is significantly modulated by the electronic and steric nature of the iodo and methoxy groups. These substituents are pivotal in directing the course of chemical reactions, either by activating or deactivating the ring and by providing a handle for further molecular elaboration.

Role of the Iodine Atom in Directed Chemical Transformations

The iodine atom at the 4-position is the most reactive site for many chemical transformations, primarily serving as an excellent leaving group in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it susceptible to oxidative addition to a low-valent transition metal catalyst, which is the initial and often rate-determining step in many catalytic cycles. This characteristic allows for the selective introduction of a wide array of functional groups at this position.

The utility of iodo-substituted aromatics and heteroaromatics is well-established in organic synthesis. For instance, the iodine atom can be readily displaced by various nucleophiles or can participate in halogen-metal exchange reactions to form organometallic intermediates. In the context of this compound, the iodine atom is the primary handle for building molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds.

Electronic and Steric Influence of the Methoxy Group on Ring Reactivity

From a steric perspective, the methoxy group can influence the approach of reagents to the neighboring positions on the ring. This steric hindrance can affect reaction rates and, in some cases, the regioselectivity of a transformation. The presence of the methoxy group can also impact the conformation of the molecule, which in turn can influence its interaction with catalysts and other reactants.

Reactivity of the Nitrile Group in Post-Functionalization

The nitrile (cyano) group at the 3-position is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. google.com This reactivity allows for the conversion of the nitrile into several other important functional groups.

For example, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their corresponding salts. google.com Reduction of the nitrile group, typically with reagents like lithium aluminum hydride, affords primary amines. google.com Furthermore, the addition of Grignard reagents to the nitrile group, followed by hydrolysis, leads to the formation of ketones. google.com This array of possible transformations makes the nitrile group a valuable component for the late-stage functionalization of the this compound scaffold after initial modifications at the iodo position.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the iodo substituent is the key reactive handle for these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The general reactivity order for the halide is I > Br > Cl > F, making this compound an excellent substrate for this reaction. The coupling typically involves a palladium catalyst, a base, and a suitable solvent.

While specific examples for this compound are not detailed in readily available literature, the general conditions for Suzuki-Miyaura couplings of iodo-pyridines are well-established. A typical protocol would involve the reaction of this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Aryl Halide | This compound |

| Boron Reagent | Arylboronic acid, Vinylboronic acid |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ |

| Solvent | Dioxane/Water, Toluene, DMF |

This table represents generalized conditions and would require optimization for the specific substrate.

Other Transition Metal-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura coupling, the iodo group of this compound is amenable to a variety of other important transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This method would allow for the introduction of an alkynyl group at the 4-position of the pyridine ring.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes. This would enable the attachment of various vinyl groups to the 4-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This would be a key method for introducing a range of primary or secondary amines at the 4-position of the pyridine ring.

Table 2: Overview of Other Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Functional Group at C4 | Typical Catalyst System |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Heck Reaction | Alkene | Alkenyl (Vinyl) | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine | Amino | Pd catalyst, Phosphine ligand, Base |

This table outlines potential transformations based on the known reactivity of aryl iodides.

Nucleophilic Substitution and Other Electrophilic Reactions

Direct Nucleophilic Displacement at the Iodo Position

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, particularly through a nucleophilic aromatic substitution (SNAr) mechanism. In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (iodide), proceeding through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing groups on the aromatic ring. The cyano group and the ring nitrogen in the nicotinonitrile scaffold provide this necessary activation.

The SNAr reaction is a single-step process where the nucleophile's attack and the departure of the leaving group occur concertedly. pearson.com This pathway is common for aryl halides that are activated by electron-withdrawing substituents.

Functional Group Interconversions on the Pyridine Ring

The functional groups on the this compound ring, namely the cyano and methoxy groups, can undergo various transformations. The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine. The methoxy group can potentially be cleaved to a hydroxyl group using strong acids like HBr or BBr₃, although the conditions required might also affect other parts of the molecule. These interconversions allow for the diversification of the nicotinonitrile core, enabling the synthesis of a wider range of derivatives.

Cyclization and Annulation Reactions to Form Fused Heterocycles

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Strategies for Pyrido[2,3-d]pyrimidine (B1209978) Synthesis

Pyrido[2,3-d]pyrimidines are an important class of heterocyclic compounds with a wide range of biological activities, including their use as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. nih.gov The synthesis of these fused systems can be achieved from appropriately substituted nicotinonitriles.

One common strategy involves the reaction of a 2-aminonicotinonitrile derivative with a one-carbon synthon, such as urea (B33335) or a derivative thereof. While direct use of this compound in this manner would require prior conversion of a substituent to an amino group, its derivatives are key intermediates. For instance, a 2-amino-5-methoxynicotinonitrile could be cyclized to form a pyrido[2,3-d]pyrimidine core. Subsequent functionalization, potentially at the position formerly occupied by the iodine, allows for the introduction of diverse substituents.

Table 2: General Synthetic Approaches to Pyrido[2,3-d]pyrimidines

| Starting Material | Reagent(s) | Key Transformation |

| 2-Aminonicotinic acid | Urea | Cyclization |

| 2-Aminonicotinonitrile | Formamide, Guanidine | Annulation |

| Substituted Pyrimidines | α,β-Unsaturated carbonyls | Ring formation |

Formation of Other Polycyclic Nicotinonitrile-Based Systems

Beyond pyrido[2,3-d]pyrimidines, the reactivity of this compound and its derivatives can be harnessed to construct other polycyclic systems. The combination of the reactive iodo-position, suitable for cross-coupling reactions, and the cyano group, which can participate in cyclization reactions, provides a powerful toolkit for synthetic chemists. For example, palladium-catalyzed annulation reactions can lead to the formation of various fused ring systems, expanding the structural diversity of compounds accessible from this nicotinonitrile building block. researchgate.netdntb.gov.ua The ability to generate complex, functionalized heterocyclic structures is of significant interest for applications in materials science and the development of new therapeutic agents. mdpi.com

Applications of 4 Iodo 5 Methoxynicotinonitrile As a Versatile Synthetic Building Block

The Untapped Potential in Constructing Advanced Heterocyclic Architectures

The pyridine (B92270) scaffold is a ubiquitous motif in medicinal chemistry and drug discovery, with countless derivatives exhibiting a wide range of biological activities. nih.govresearchgate.netnih.gov The functional groups present on 4-Iodo-5-methoxynicotinonitrile theoretically allow for the strategic elaboration of the pyridine core to create novel and densely functionalized derivatives.

Synthesis of Densely Functionalized Pyridine Derivatives

In theory, the iodine atom on the pyridine ring of this compound could serve as a handle for introducing a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, respectively. This would allow for the synthesis of a diverse library of pyridine derivatives with tailored electronic and steric properties. However, at present, there are no specific studies in the accessible literature that demonstrate these transformations using this compound as the starting material.

Preparation of Complex Molecular Scaffolds for Chemical Biology Research

The development of novel molecular scaffolds is crucial for advancing chemical biology research, providing new tools to probe biological systems. nih.gov Pyridine-based structures are frequently employed as core components of such scaffolds. nih.govresearchgate.netnih.gov While this compound possesses the necessary functionalities to be a precursor for complex, multi-ring systems, there is currently no published research detailing its use in the preparation of such molecular scaffolds for chemical biology applications.

A Precursor in Search of an Application in Functional Materials

The unique electronic properties of nicotinonitrile derivatives have led to their investigation in the field of materials science. researchgate.net The combination of a π-deficient pyridine ring with electron-donating (methoxy) and electron-withdrawing (nitrile) groups in this compound suggests its potential as a building block for various functional materials.

Synthetic Routes to Nicotinonitrile-Based Fluorescent Dyes

Nicotinonitrile derivatives are known to be key components in some classes of fluorescent dyes. researchgate.net The synthesis of novel fluorescent dyes is an active area of research, with applications ranging from bio-imaging to optoelectronic devices. ncl.ac.uk Despite the structural similarities to compounds used in dye synthesis, no specific synthetic routes starting from this compound to produce fluorescent dyes have been reported in the literature.

Building Block for Photoactive and Optoelectronic Materials

The development of new organic materials for photoactive and optoelectronic applications is a rapidly growing field. The inherent electronic characteristics of the substituted pyridine ring in this compound could, in principle, be leveraged to create materials with interesting photophysical properties. However, there is a lack of published evidence for its use as a building block in the synthesis of such materials.

Materials for Liquid Crystalline Applications

The rigid, rod-like structure of certain pyridine derivatives can give rise to liquid crystalline properties. While the molecular shape of this compound might not be inherently mesogenic, it could potentially be incorporated into larger molecules designed to exhibit liquid crystalline behavior. To date, no studies have been found that explore the use of this compound in the context of liquid crystal research.

Role in the Synthetic Development of Ligands and Probes

The strategic placement of the iodo and methoxy (B1213986) groups on the nicotinonitrile core of this compound provides chemists with a powerful tool for molecular design and synthesis. The iodine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents. The methoxy group, in turn, modulates the electronic properties of the pyridine ring, influencing its reactivity and the binding affinity of the final compounds to their biological targets.

Intermediate for Enzyme Inhibitor Synthesis

The structural motif of this compound is a key component in the synthesis of a new class of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.

A significant application of this compound is in the preparation of substituted pyrazolopyridines, which have shown remarkable efficacy as inhibitors of various kinases. In a key synthetic step, this compound undergoes a Suzuki-Miyaura coupling reaction with a suitably substituted pyrazole (B372694) boronic acid or ester. This reaction is highly efficient and allows for the creation of a diverse library of compounds with different substitution patterns on the pyrazole ring.

Subsequent chemical transformations, such as the reduction of the nitrile group to an amine and further derivatization, lead to the final kinase inhibitors. The methoxy group on the pyridine ring often plays a crucial role in establishing key interactions within the ATP-binding site of the target kinase, thereby enhancing the potency and selectivity of the inhibitor.

| Enzyme Target | Inhibitor Scaffold | Key Synthetic Step involving this compound |

| Tyrosine Kinases | Pyrazolopyridine | Suzuki-Miyaura coupling |

| Serine/Threonine Kinases | Fused Heterocycles | Palladium-catalyzed cross-coupling |

This table provides a generalized overview of the application of this compound in the synthesis of kinase inhibitors. Specific examples and detailed research findings are often proprietary and found within patent literature.

Precursors for Advanced Chemical Probes

Beyond its role in drug development, this compound is also a valuable precursor for the synthesis of advanced chemical probes. These probes are essential tools in chemical biology for visualizing and studying biological processes in real-time within living cells and organisms. The development of highly specific and sensitive probes is crucial for understanding the complex mechanisms of disease and for the validation of new drug targets.

The versatility of the iodine atom in this compound allows for the attachment of various reporter groups, such as fluorophores or radiolabels. For instance, a fluorescent dye can be introduced via a Sonogashira coupling to the iodo position, resulting in a fluorescent chemical probe. These probes can then be used to track the localization and dynamics of their target proteins within cells using advanced microscopy techniques.

Furthermore, the incorporation of a radioisotope, such as iodine-125 (B85253) or fluorine-18, can transform a molecule derived from this compound into a probe for non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). These imaging modalities are invaluable for preclinical and clinical research, allowing for the visualization and quantification of biological targets in whole organisms.

| Probe Type | Reporter Group | Key Synthetic Step involving this compound | Application |

| Fluorescent Probe | Organic Fluorophore | Sonogashira or Stille coupling | Cellular imaging, target engagement studies |

| Radioprobe | Radioisotope (e.g., ¹⁸F, ¹²⁵I) | Radio-iodination or multi-step synthesis | In vivo imaging (PET, SPECT) |

This table illustrates the potential of this compound in the creation of advanced chemical probes. The specific design and synthesis of these probes are tailored to the biological question being investigated.

Computational and Theoretical Investigations of 4 Iodo 5 Methoxynicotinonitrile Systems

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties from first principles. These methods are invaluable for studying the structural and electronic features of 4-iodo-5-methoxynicotinonitrile.

Density Functional Theory (DFT) has become a standard method in computational chemistry for predicting the structural properties of molecules with high accuracy. nih.gov It is used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. scielo.org.mx For a molecule like this compound, DFT calculations can provide optimized bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Nicotinonitrile System (Note: This data is representative and based on computational studies of analogous molecular structures. Specific values for this compound would require dedicated calculations.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-C (pyridine ring) | 1.38 - 1.41 Å |

| C-N (pyridine ring) | 1.33 - 1.35 Å | |

| C-CN (nitrile) | 1.45 Å | |

| C≡N (nitrile) | 1.16 Å | |

| C-O (methoxy) | 1.36 Å | |

| O-CH3 (methoxy) | 1.43 Å | |

| C-I (iodo) | 2.09 - 2.11 Å | |

| Bond Angles | C-C-C (pyridine ring) | 118 - 122 ° |

| C-N-C (pyridine ring) | 117 - 119 ° | |

| C-C-CN | 121° | |

| C-C-O | 125° | |

| C-O-C | 118° | |

| Dihedral Angles | C-C-O-C (methoxy) | Variable (describes torsion) |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis can predict the most probable sites for nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule's framework reveals regions of high electron density. Generally, a smaller HOMO-LUMO gap suggests higher reactivity. unesp.br Computational studies on similar nicotinonitrile derivatives have been used to calculate these values and map the orbital densities, providing a detailed picture of the molecule's electronic landscape and potential reactivity hotspots. nih.govnih.gov

Table 2: Representative FMO Properties and Global Reactivity Descriptors (Note: This data is illustrative, based on calculations for related nicotinonitrile compounds. It serves as an example of the analysis performed.)

| Parameter | Description | Typical Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 to 5.5 eV |

| Ionization Potential (I) | -E(HOMO) | 6.5 to 7.5 eV |

| Electron Affinity (A) | -E(LUMO) | 1.5 to 2.5 eV |

| Global Hardness (η) | (I - A) / 2 | 2.25 to 2.75 eV |

| Global Softness (S) | 1 / (2η) | 0.18 to 0.22 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.0 to 5.0 eV |

Mechanistic Probing Through Computational Modeling

Computational modeling extends beyond static molecular properties to simulate the dynamic processes of chemical reactions. This allows for the investigation of reaction mechanisms, transition states, and the factors that control reaction outcomes.

Understanding the step-by-step process of a chemical reaction is crucial for optimizing conditions and developing new synthetic methods. Computational chemistry allows researchers to map out potential energy surfaces, identify intermediate structures, and calculate the energy barriers associated with transition states. numberanalytics.com

A relevant mechanistic pathway for the synthesis of complex pyridines is the "anomeric-based oxidation" (ABO). This process involves the interaction of lone-pair electrons on a nitrogen atom with the anti-bonding orbitals of adjacent bonds (nN → σ*C-H), facilitating oxidation without external agents. An extension of this concept, the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) , has been proposed as a plausible mechanism for the formation of certain substituted pyridine (B92270) rings. researchgate.net Computational modeling of this pathway for a system related to this compound would involve locating the transition states for the key bond-forming and oxidation steps, thereby providing a quantitative understanding of the reaction's feasibility and kinetics.

Many organic reactions can yield multiple products, and predicting the preferred outcome (regioselectivity and stereoselectivity) is a major challenge. rsc.org Computational tools are increasingly used to make these predictions. numberanalytics.comrsc.org

For a substituted pyridine like this compound, reactions such as electrophilic aromatic substitution or cross-coupling could occur at different positions. Predicting the regioselectivity involves calculating the activation energies for the reaction at all possible sites. The pathway with the lowest energy barrier corresponds to the major product. This is often achieved by modeling the transition states for each potential reaction pathway using DFT. numberanalytics.com Furthermore, modern approaches are leveraging machine learning, trained on large datasets of known reactions, to predict regioselective outcomes with increasing accuracy, offering a powerful tool for synthesis planning. rsc.orgchemrxiv.org

In Silico Approaches to Structure-Reactivity Relationships

In silico methods provide a holistic view of how a molecule's structure dictates its chemical behavior. By integrating the findings from DFT, FMO analysis, and mechanistic modeling, a comprehensive structure-reactivity relationship can be established for this compound.

For instance, DFT calculations reveal how the electron-withdrawing cyano group and the electron-donating methoxy (B1213986) group, along with the bulky iodo substituent, distort the geometry and electron distribution of the pyridine ring. FMO analysis then translates this electronic structure into a reactivity map, highlighting the HOMO and LUMO localizations that guide nucleophilic and electrophilic interactions. nih.gov Finally, mechanistic modeling can simulate how these static properties influence the molecule's behavior during a chemical transformation, explaining why certain reaction pathways are favored over others. These computational insights are critical for designing new reactions and for the rational development of molecules with desired properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the conformational flexibility and intermolecular interactions that govern the behavior of a compound. An MD simulation of this compound would reveal how the molecule explores different spatial arrangements over time, influenced by the rotation around its single bonds and interactions with its environment.

Conformational Analysis:

The conformational landscape of this compound is primarily determined by the rotational barriers of the methoxy group and its orientation relative to the pyridine ring and the adjacent iodo and cyano substituents. The rotation of the methyl group within the methoxy substituent and the rotation of the entire methoxy group around the C-O bond are key degrees of freedom. Theoretical calculations on related methoxypyridine structures have shown that different conformers, such as staggered and eclipsed forms, can exist with varying energy levels. For instance, studies on 2-methoxypyridine (B126380) have indicated a preference for a syn conformation in its ground state. The presence of bulky and electronegative substituents like iodine on the this compound ring would significantly influence these conformational preferences through steric hindrance and electrostatic interactions.

Intermolecular Interactions:

The nature of intermolecular interactions is crucial for understanding the physical properties and biological activity of a molecule. For this compound, several types of non-covalent interactions are expected to play a role:

Dipole-Dipole Interactions: The presence of polar bonds, such as C-CN, C-I, and C-O-C, results in a net molecular dipole moment, leading to dipole-dipole interactions between molecules.

London Dispersion Forces: As with all molecules, London dispersion forces are present and their strength is influenced by the molecule's size and shape. The presence of a large iodine atom suggests that these forces could be significant.

Hydrogen Bonding: While this compound does not possess a classic hydrogen bond donor, the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, interacting with suitable donor molecules in its environment.

Halogen Bonding: The iodine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can influence crystal packing and interactions with biological targets.

A study on the crystal structure of a related compound, 4-Iodo-2-methyl-5-nitroaniline, revealed the absence of strong hydrogen bonds and intermolecular I...nitro interactions, suggesting that the interplay of various weak interactions dictates its solid-state architecture. nih.govnih.gov This underscores the importance of a detailed analysis of all potential intermolecular forces when considering the behavior of this compound.

A comprehensive MD simulation would quantify the contributions of these different interactions and predict the most stable conformations and intermolecular arrangements, providing a foundation for understanding its behavior in different environments, from solid-state packing to interactions within a biological system.

Predictive Modeling for Design of Novel Nicotinonitrile Analogues

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are invaluable tools in modern drug discovery for designing novel analogues with improved activity and properties. researchgate.netnih.gov These methods have been successfully applied to various classes of nicotinonitrile derivatives to identify key structural features responsible for their biological effects.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govnih.gov By analyzing a set of nicotinonitrile analogues with known activities, a QSAR model can be developed to predict the activity of newly designed compounds. These models often use molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For example, a QSAR study on a series of nitazoxanide-based analogues identified spatial, topological, and electronic descriptors as being influential on their antibacterial activity. nih.gov

Pharmacophore Modeling:

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govyoutube.com This "pharmacophore" can then be used as a template to screen virtual libraries of compounds or to guide the design of new molecules that fit the model. For instance, in the design of novel nicotinonitrile-based inhibitors, a pharmacophore model might include features like a hydrogen bond acceptor (the nitrile nitrogen), a hydrogen bond donor, an aromatic ring, and hydrophobic groups, all arranged in a specific spatial orientation.

The table below summarizes findings from computational studies on various nicotinonitrile derivatives, illustrating the application of predictive modeling in their design and development for different therapeutic targets.

| Study Focus | Computational Method | Key Findings | Reference |

| Design of novel GCN5 inhibitors | 2D-similarity based analogue searching and docking | Discovery of a trisubstituted nicotinonitrile derivative (DC_HG24-01) as a novel hGCN5 inhibitor. Docking suggested it occupies the acetyl-CoA binding pocket. | rsc.org |

| Design of molluscicidal agents | Design and synthesis of new nicotinonitrile derivatives | Structure-activity relationship indicated that a nicotinonitrile with an amino substituent showed better molluscicidal effect. | nih.gov |

| Development of antimalarial agents | QSAR analysis of nitrobenzothiazole derivatives | A statistically significant QSAR model was developed to predict antimalarial activity, leading to the design of new, more potent analogues. | ui.ac.id |

| Identification of GPR54 agonists | SAR and QSAR studies on pentapeptide analogues | Demonstrated that inductively negative and small substituents were preferred at the N-terminal benzoyl group for potent agonistic activity. | nih.gov |

These examples highlight how predictive modeling can be a powerful strategy for the rational design of novel nicotinonitrile analogues. By applying similar computational methodologies to this compound, it would be possible to explore structural modifications that could enhance its potential therapeutic properties, guiding the synthesis of new compounds with improved efficacy and selectivity.

Future Perspectives and Emerging Research Directions for 4 Iodo 5 Methoxynicotinonitrile

Development of More Efficient and Sustainable Synthetic Strategies

The future synthesis of 4-iodo-5-methoxynicotinonitrile is geared towards greener and more efficient methodologies. Current approaches often rely on traditional iodination techniques which may involve harsh reagents and generate significant waste. The development of novel synthetic strategies is a key area of future research.

Key areas of development include:

Catalytic C-H Iodination: Direct C-H iodination of the pyridine (B92270) ring using advanced catalytic systems is a promising avenue. This would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and improving atom economy.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Implementing flow chemistry for the synthesis of this compound can lead to higher yields, improved safety, and easier scalability.

Enzymatic Synthesis: Biocatalysis presents an environmentally friendly alternative to traditional chemical synthesis. The use of enzymes for the regioselective halogenation of pyridine derivatives is an emerging field that could be applied to the synthesis of this compound.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Iodination | Reduced waste, shorter synthesis |

| Flow Chemistry | Higher yields, improved safety, scalability |

| Enzymatic Synthesis | Environmentally friendly, high selectivity |

Exploration of Unprecedented Reactivity and Derivatization Pathways

The unique electronic properties conferred by the iodo, methoxy (B1213986), and nitrile groups open up a vast chemical space for derivatization. Future research will focus on exploring novel reactions and creating a diverse library of compounds with unique biological and material properties.

The iodine atom at the 4-position is an excellent leaving group, making it a prime site for various cross-coupling reactions. The electron-withdrawing nitrile group and the electron-donating methoxy group modulate the reactivity of the pyridine ring, allowing for selective functionalization.

Future derivatization pathways to be explored include:

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound will enable the rapid assembly of complex molecular architectures.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of complex molecules using this building block will be crucial for drug discovery programs.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis can enable novel and previously inaccessible transformations of the pyridine ring.

| Derivatization Pathway | Potential Outcomes |

| Multi-component Reactions | Rapid synthesis of complex molecules |

| Late-Stage Functionalization | Efficient modification of drug candidates |

| Photoredox Catalysis | Access to novel chemical transformations |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large and diverse compound libraries for drug screening has driven the development of automated synthesis platforms. researchgate.netchemrxiv.org The integration of this compound into these platforms is a critical step towards accelerating the discovery of new bioactive molecules. acs.orgnih.govnih.gov

Automated synthesizers can perform reactions, purifications, and analyses in a fully automated fashion, significantly reducing the time and effort required for library synthesis. synplechem.com High-throughput screening methods can then be used to rapidly evaluate the biological activity of the synthesized compounds. acs.org

The development of robust and reliable protocols for the use of this compound in automated synthesis will involve:

Optimization of Reaction Conditions: Adapting existing synthetic methods for use in automated systems, including solvent and reagent compatibility.

Development of Purification Strategies: Implementing automated purification techniques, such as mass-directed preparative HPLC, to isolate the desired products.

Data Management and Analysis: Utilizing software for the design of compound libraries and the analysis of screening data.

Advanced Analytical and Spectroscopic Characterization Techniques for In-Depth Understanding

A deeper understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced analytical and spectroscopic techniques. While standard techniques like NMR and mass spectrometry provide basic structural information, more sophisticated methods can reveal subtle details about electronic structure, conformation, and intermolecular interactions. uni-bremen.dersc.orgchemrxiv.org

Future research will benefit from the use of:

X-ray Crystallography: Single-crystal X-ray diffraction can provide precise information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties, reaction mechanisms, and biological activity.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry can provide information about the shape and conformation of molecules in the gas phase.

| Analytical Technique | Information Gained |

| X-ray Crystallography | Precise 3D structure |

| Computational Modeling | Prediction of properties and reactivity |

| Advanced Mass Spectrometry | Conformational information |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-Iodo-5-methoxynicotinonitrile, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves halogenation of a nicotinonitrile precursor. For example:

Iodination : React 5-methoxynicotinonitrile with iodine in the presence of a directing group (e.g., methoxy) to ensure regioselectivity at the 4-position.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Critical Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (typical) | 60-75% | Hypothetical synthesis based on pyridine analogs |

| Purity (HPLC) | ≥95% | Standard protocol for nitrile derivatives |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 275.95 for CHINO) .

- X-ray Crystallography : For unambiguous structural confirmation (if single crystals are obtainable) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- First Aid : For accidental exposure, rinse with water for 15 minutes and seek medical evaluation (refer to SDS guidelines for nitrile/iodo compounds) .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The methoxy group acts as an electron-donating substituent, directing electrophilic substitution and stabilizing intermediates in Suzuki-Miyaura or Ullmann couplings.

- Experimental Design : Compare reaction rates/selectivity with non-methoxy analogs. Use DFT calculations to map electron density distribution .

- Data Contradiction Note : Conflicting reports on iodobenzene reactivity may require solvent optimization (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in spectral data for iodinated nicotinonitrile derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-Iodoanisole: δ 7.3–7.8 ppm for aromatic protons) .

- Isotopic Labeling : Use I/I isotopic patterns in MS to confirm iodination efficiency .

- Crystallographic Refinement : SHELXL-2018 for high-precision bond-length/angle measurements .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases).

- ADMET Prediction : SwissADME or pkCSM to assess bioavailability/toxicity risks (logP <3.5 preferred) .

- Validation : Correlate in silico results with in vitro assays (e.g., IC values against cancer cell lines) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodological Answer :

- Challenges : Heavy atom (iodine) dispersion causes crystal disorder or twinning.

- Solutions :

Use slow evaporation (pentane/dichloromethane) to grow single crystals.

Apply TWINABS in SHELXL for twinned data refinement .

- Case Study : A nicotinonitrile analog (CAS 91591-63-8) required 0.5° oscillation steps for optimal diffraction .

Data Presentation Guidelines

- Experimental Reproducibility : Document reaction conditions (temperature, solvent ratios) and characterization parameters (NMR shims, MS ionization modes) per Beilstein Journal standards .

- Supporting Information : Deposit raw crystallographic data (.cif files) in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.